![molecular formula C8H12O B085031 1-Methylbicyclo[4.1.0]heptan-2-one CAS No. 14845-40-0](/img/structure/B85031.png)

1-Methylbicyclo[4.1.0]heptan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylbicyclo[4.1.0]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-8-5-6(8)3-2-4-7(8)9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCULIADDRFIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylbicyclo[4.1.0]heptan-2-one: A Rigid Scaffold for Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-methylbicyclo[4.1.0]heptan-2-one, a compelling bicyclic ketone with significant potential in synthetic and medicinal chemistry. The document delves into its core chemical structure, stereochemical nuances, and physicochemical properties. A detailed, field-proven synthetic protocol is presented, elucidating the causal logic behind the chosen methodology. Furthermore, a critical analysis of the molecule's reactivity is offered, supported by recent mechanistic studies that reveal the intricate interplay between its strained cyclopropane ring and adjacent ketone functionality. The guide concludes by contextualizing the potential of this scaffold in modern drug discovery, highlighting its role as a conformationally restricted building block for developing novel therapeutics.

Introduction: The Architectural Significance of Bicyclic Scaffolds

In the landscape of drug discovery and complex molecule synthesis, the pursuit of structural novelty and precise three-dimensional architecture is paramount. Bicyclic systems, such as 1-methylbicyclo[4.1.0]heptan-2-one, offer a compelling solution. By fusing a six-membered cyclohexanone ring with a three-membered cyclopropane ring, this molecule presents a rigid, conformationally constrained framework. Such rigidity is highly desirable in medicinal chemistry, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1][2] The bicyclo[4.1.0]heptane core, also known as a norcarane system, serves as a bioisosteric replacement for more flexible cyclohexyl or aromatic moieties, offering a unique vector in chemical space for property modulation.[3] This guide aims to provide researchers with the foundational knowledge required to harness the synthetic and strategic potential of this intriguing molecule.

Molecular Structure and Properties

Chemical Identity and Structure

1-Methylbicyclo[4.1.0]heptan-2-one is a saturated bicyclic ketone. The structure features a bridgehead methyl group at the C1 position, adjacent to the carbonyl group at C2. This fusion of the strained cyclopropane ring to the cyclohexanone core imparts unique steric and electronic properties.

-

IUPAC Name: 1-methylbicyclo[4.1.0]heptan-2-one[4]

-

Synonyms: 1-Methylnorcaran-2-one, 2-Norcaranone, 1-methyl-[4]

-

Molecular Formula: C₈H₁₂O[4]

-

CAS Number: 14845-40-0[4]

The 2D and 3D structures illustrate the compact and spatially defined nature of the molecule.

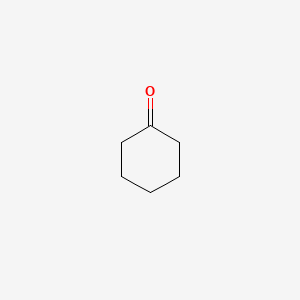

(A) 2D Structure

Caption: 2D chemical structure of 1-Methylbicyclo[4.1.0]heptan-2-one.

Physicochemical and Spectroscopic Data

The physicochemical properties of a molecule are critical for predicting its behavior in various systems, from reaction solvents to biological media. The spectroscopic data provide the empirical fingerprint for its identification and structural elucidation.

Table 1: Physicochemical Properties of 1-Methylbicyclo[4.1.0]heptan-2-one

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 124.18 g/mol | PubChem[4] |

| Exact Mass | 124.088815 Da | PubChem[4] |

| XLogP3 | 1.4 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Rotatable Bond Count | 0 | PubChem[4] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[4] |

Spectroscopic Profile:

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is an intense, sharp absorption peak characteristic of a ketone carbonyl (C=O) stretch. For saturated, six-membered ring ketones, this peak typically appears around 1715 cm⁻¹ .[5][6] The presence of the adjacent cyclopropane ring can slightly shift this frequency, but a strong absorption in the 1700-1725 cm⁻¹ range is a definitive indicator of the carbonyl group.[7][8]

-

¹³C NMR Spectroscopy: The carbon skeleton is expected to show 8 distinct signals. Key predicted chemical shifts include the carbonyl carbon (C2) at ~210 ppm, the quaternary bridgehead carbon (C1) at ~30-40 ppm, and the methyl carbon at ~15-25 ppm. The cyclopropane carbons (C1, C6, C7) will exhibit shifts in the upfield region characteristic of strained rings.[9] The parent compound, bicyclo[4.1.0]heptan-2-one, shows signals for its bridgehead carbons at 23.3 and 19.1 ppm and the carbonyl at 211.5 ppm, providing a strong basis for these estimations.[9][10]

-

Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak (M⁺) at m/z = 124. Characteristic fragmentation patterns would likely involve α-cleavage adjacent to the carbonyl group and ring-opening of the cyclopropane moiety. PubChem confirms the availability of GC-MS data for this compound.[4]

Synthesis and Experimental Protocols

A robust and reliable synthesis is crucial for accessing this molecule for further research. While multiple strategies could be envisioned, a highly effective approach involves the cyclopropanation of a silyl enol ether precursor via a Simmons-Smith or related reaction. This method is advantageous due to its high stereospecificity and functional group tolerance.[11][12][13]

Proposed Synthetic Workflow

The synthesis proceeds in two key stages: (1) formation of the thermodynamically stable silyl enol ether from 1-methylcyclohexanone, and (2) stereospecific cyclopropanation.

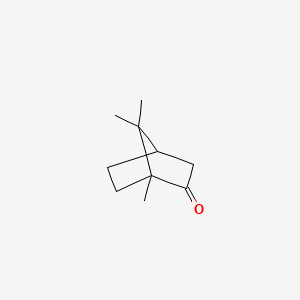

Caption: Proposed synthetic workflow for 1-Methylbicyclo[4.1.0]heptan-2-one.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on well-established transformations.[14][15] Researchers should perform their own optimization.

Part A: Synthesis of 1-(Trimethylsilyloxy)-6-methylcyclohex-1-ene

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous tetrahydrofuran (THF, 200 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in THF to form lithium diisopropylamide (LDA) in situ.

-

Enolate Formation: Add 1-methylcyclohexanone (1.0 equivalent) dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Causality: Using a strong, non-nucleophilic base like LDA at low temperature ensures the formation of the kinetic enolate initially, which then equilibrates to the more stable thermodynamic enolate upon warming, which is the desired precursor for this synthesis.

-

-

Silyl Ether Trapping: Add trimethylsilyl chloride (TMSCl, 1.2 equivalents) dropwise to the reaction mixture. Allow the solution to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by vacuum distillation to yield the silyl enol ether.

Part B: Synthesis of 1-Methylbicyclo[4.1.0]heptan-2-one

-

Reagent Preparation (Furukawa Modification): In a separate flame-dried flask under nitrogen, dissolve the purified silyl enol ether (1.0 equivalent) in anhydrous toluene. Add diethylzinc (Et₂Zn, 1.5 equivalents) followed by the slow, dropwise addition of diiodomethane (CH₂I₂, 1.5 equivalents).[12]

-

Causality: The Furukawa modification using Et₂Zn generates a more reactive and soluble zinc carbenoid species compared to the traditional Zn-Cu couple, often leading to higher yields and cleaner reactions, especially for less activated alkenes like silyl enol ethers.[12]

-

-

Cyclopropanation: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Quenching and Silyl Group Hydrolysis: Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride. Continue stirring for 1-2 hours. This step both quenches the organozinc reagents and hydrolyzes the silyl ether to reveal the ketone. For more robust hydrolysis, a dilute aqueous HCl wash can be employed.

-

Final Workup and Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final product, 1-methylbicyclo[4.1.0]heptan-2-one, via flash column chromatography on silica gel.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 1-methylbicyclo[4.1.0]heptan-2-one is dominated by the interplay of its two core structural features: the strained cyclopropane ring and the electrophilic carbonyl group. Recent studies on the oxidation of the parent alkane, 1-methylbicyclo[4.1.0]heptane, provide profound insights into the molecule's inherent chemical behavior.

A study on the oxidation of 1-methylbicyclo[4.1.0]heptane with a powerful dioxirane reagent revealed competition between two primary pathways at activated C-H bonds, such as the C2 position adjacent to the cyclopropane ring.[12]

-

Hydrogen Atom Transfer (HAT): This is a canonical pathway where the oxidant abstracts a hydrogen atom from the C2 position, forming a carbon-centered radical. This radical can then recombine with an oxygen species (rebound) to form the corresponding alcohol, which can be further oxidized to the ketone (1-methylbicyclo[4.1.0]heptan-2-one).

-

Electron Transfer (ET) and Cationic Intermediates: Unambiguous evidence for an electron transfer pathway was found, leading to the formation of cationic intermediates.[12] This occurs when the initially formed radical undergoes a further one-electron oxidation. This cationic intermediate is susceptible to rearrangement, particularly through cleavage of the strained cyclopropane ring, leading to ring-expanded or rearranged products.

The detection of such rearranged products provides definitive proof of these complex cationic pathways.[12] This dual reactivity is critical for synthetic planning, as reaction conditions can be tuned to favor either direct functionalization or strategic rearrangement.

Sources

- 1. Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of bicyclo[4.1.1]octanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1-Methylbicyclo[4.1.0]heptan-2-one | C8H12O | CID 548718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Bicyclo[4.1.0]heptan-2-one | C7H10O | CID 282471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. ethz.ch [ethz.ch]

- 15. Simmons-Smith Reaction [organic-chemistry.org]

Reactivity profile of 1-methylbicyclo[4.1.0]heptan-2-one in organic synthesis

An In-Depth Technical Guide to the Reactivity Profile of 1-Methylbicyclo[4.1.0]heptan-2-one in Organic Synthesis

Abstract

1-Methylbicyclo[4.1.0]heptan-2-one is a fascinating bicyclic ketone that serves as a versatile building block in modern organic synthesis. Its unique architecture, characterized by the fusion of a strained cyclopropane ring to a cyclohexanone core, imparts a distinct reactivity profile. The inherent ring strain of the cyclopropane moiety, coupled with the electronic influence of the adjacent carbonyl group and the stereodirecting effect of the C1-methyl group, governs its participation in a variety of chemical transformations. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on reactions at the carbonyl center, stereoselective transformations, and the characteristic ring-opening reactions of the cyclopropane ring. We will delve into the mechanistic underpinnings of these reactions, supported by field-proven insights and authoritative references, to provide a practical framework for leveraging this scaffold in the synthesis of complex molecular targets, including natural products and pharmaceutical agents.[1][2][3]

Introduction: Structural Features and Inherent Reactivity

The structure of 1-methylbicyclo[4.1.0]heptan-2-one, also known as 1-methyl-2-norcaranone, is the foundation of its chemical behavior.[4] The molecule consists of a cyclohexanone ring fused with a cyclopropane ring, creating a rigid, bicyclic system. The key features influencing its reactivity are:

-

Ring Strain: The three-membered cyclopropane ring possesses significant angle strain (~27.5 kcal/mol). This strain energy provides a thermodynamic driving force for ring-opening reactions, making the cyclopropane C-C bonds susceptible to cleavage under various conditions.

-

Carbonyl Group: The ketone at the C2 position acts as an electron-withdrawing group, polarizing the adjacent C1-C2 and C2-C3 bonds. It serves as a handle for nucleophilic additions, reductions, and enolate formation.

-

Bridgehead Methyl Group: The methyl group at the C1 bridgehead position introduces steric hindrance and has a profound impact on the stereochemical outcome of reactions. It blocks one face of the molecule, directing incoming reagents to the opposite, less-hindered face. Furthermore, it influences the regioselectivity of ring-opening reactions by stabilizing adjacent positive charge development.

These features create a molecule that is not merely a simple ketone but a multifunctional scaffold poised for complex transformations.

Caption: Structure and numbering of 1-methylbicyclo[4.1.0]heptan-2-one.

Synthesis of the Bicyclic Ketone Scaffold

The construction of the 1-methylbicyclo[4.1.0]heptan-2-one framework is typically achieved through the cyclopropanation of a corresponding α,β-unsaturated precursor. A common and effective strategy involves the Simmons-Smith reaction or its variants on a silyl enol ether of 1-methylcyclohexanone.

Caption: General synthetic workflow for 1-methylbicyclo[4.1.0]heptan-2-one.

This approach allows for the efficient construction of the strained bicyclic system from readily available starting materials.[5]

Reactivity Profile

The reactivity of 1-methylbicyclo[4.1.0]heptan-2-one can be categorized into three main areas: reactions at the carbonyl, cleavage of the cyclopropane ring, and functionalization of the cyclohexyl backbone.

Reactions at the Carbonyl Group: Nucleophilic Addition

Like other ketones, the carbonyl group is susceptible to nucleophilic attack.[6][7] However, the rigid bicyclic framework imposes significant facial bias. The C1-methyl group and the C7-methylene bridge create a sterically hindered "top" face, forcing nucleophiles to approach from the "bottom" (exo) face.

Example: Reduction with Sodium Borohydride Reduction of the ketone with hydride reagents like sodium borohydride (NaBH₄) proceeds with high stereoselectivity to yield the corresponding exo-alcohol.

Caption: Stereoselective reduction of the carbonyl group.

This predictable stereochemical outcome is a valuable asset in multi-step synthesis, allowing for precise control over the stereochemistry of newly formed chiral centers.[8]

Cyclopropane Ring-Opening Reactions

The most characteristic reactions of this scaffold involve the opening of the strained cyclopropane ring. These reactions can be initiated by electrophiles (acid-catalyzed), nucleophiles, or radical species, and they provide a powerful method for accessing functionalized seven-membered ring systems or substituted cyclohexanes.

Acid-Catalyzed Ring-Opening: Treatment with a protic or Lewis acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and activating the adjacent C1-C2 and C1-C6 bonds of the cyclopropane ring. Cleavage typically occurs at the most substituted bond (C1-C6 or C1-C7) to relieve ring strain and form a stabilized carbocation intermediate. The presence of the C1-methyl group directs cleavage to form a tertiary carbocation, which can then be trapped by a nucleophile.

Caption: Logical flow of an acid-catalyzed ring-opening reaction.

This reactivity pattern opens pathways to cycloheptane derivatives, which are common motifs in natural products. The regiochemical outcome is a direct consequence of carbocation stability rules, a cornerstone of mechanistic organic chemistry.[9][10]

C-H Functionalization via Radical and Cationic Pathways

Recent studies on the parent hydrocarbon, 1-methylbicyclo[4.1.0]heptane, have shown that the C-H bonds adjacent to the cyclopropane ring (at C2 and C5) are activated.[11] This activation stems from hyperconjugative interactions between the C-H σ-orbitals and the Walsh orbitals of the cyclopropane ring. Oxidation reactions, for instance with dioxiranes, can proceed through either a direct hydrogen atom transfer (HAT) or an electron transfer (ET) mechanism. The detection of rearranged products in such oxidations provides definitive evidence for the involvement of cationic intermediates, highlighting the propensity of this system to undergo deep-seated electronic changes.[11] This suggests that 1-methylbicyclo[4.1.0]heptan-2-one could undergo selective C-H functionalization at positions distal to the carbonyl group, a synthetically powerful and often challenging transformation.

Applications in Synthetic Chemistry & Drug Development

The unique reactivity of 1-methylbicyclo[4.1.0]heptan-2-one makes it a valuable intermediate for constructing complex molecular architectures. Its ability to serve as a precursor to both functionalized cyclohexanes and cycloheptanes is particularly noteworthy.

-

Natural Product Synthesis: The rigid bicyclic framework can be used to set key stereocenters before a subsequent ring-opening to unveil a more complex, flexible core.

-

Scaffold for Medicinal Chemistry: Bicyclo[4.1.0]heptane derivatives have been investigated as scaffolds for designing novel therapeutic agents, including melanin-concentrating hormone receptor R1 antagonists and potential anti-inflammatory agents.[1][12] The defined three-dimensional shape of the scaffold allows for precise orientation of substituents to interact with biological targets.

Experimental Protocols

Protocol: Stereoselective Reduction of 1-Methylbicyclo[4.1.0]heptan-2-one

This protocol describes a standard procedure for the reduction of the title compound to the corresponding exo-alcohol, a common transformation that highlights the facial selectivity of the system.

Materials:

-

1-Methylbicyclo[4.1.0]heptan-2-one (1.0 eq)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with 1-methylbicyclo[4.1.0]heptan-2-one (e.g., 1.24 g, 10.0 mmol).

-

Dissolution: Anhydrous methanol (30 mL) is added, and the solution is stirred until the ketone has completely dissolved.

-

Cooling: The flask is placed in an ice-water bath, and the solution is cooled to 0 °C.

-

Reagent Addition: Sodium borohydride (e.g., 0.57 g, 15.0 mmol) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

-

Extraction: The bulk of the methanol is removed under reduced pressure. The remaining aqueous layer is extracted with dichloromethane (3 x 30 mL).

-

Washing & Drying: The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure exo-1-methylbicyclo[4.1.0]heptan-2-ol.

Summary of Reactivity

The table below summarizes the key transformations and guiding principles for the reactivity of 1-methylbicyclo[4.1.0]heptan-2-one.

| Reaction Type | Reagents | Key Transformation | Mechanistic Principle / Stereochemical Outcome |

| Carbonyl Reduction | NaBH₄, LiAlH₄ | Ketone → Secondary Alcohol | Exo-attack due to steric hindrance from Me/C7 bridge. |

| Grignard Addition | R-MgBr, H₃O⁺ | Ketone → Tertiary Alcohol | Exo-attack, highly stereoselective. |

| Acid-Catalyzed Ring Opening | H⁺ (e.g., H₂SO₄), Nu-H | Bicyclo[4.1.0]heptane → Cycloheptene | Cleavage of C1-C6 bond via stabilized tertiary carbocation. |

| Oxidative C-H Functionalization | Dioxiranes | C-H → C-OH | Preferential attack at activated C-H bonds (C2, C5); potential for rearrangement via cationic intermediates.[11] |

Conclusion

1-Methylbicyclo[4.1.0]heptan-2-one is a sterically defined and electronically activated synthetic intermediate whose chemistry is dominated by the interplay between its strained cyclopropane ring and the adjacent carbonyl functionality. Its reactions, particularly nucleophilic additions and ring-openings, proceed with a high degree of predictability and stereocontrol, making it an exemplary building block for constructing molecules with significant three-dimensional complexity. A thorough understanding of its reactivity profile, grounded in fundamental mechanistic principles, empowers chemists to strategically employ this scaffold in the pursuit of novel chemical entities for materials science and drug discovery.

References

- Smolecule. (2023, August 15). Buy Bicyclo[4.1.0]heptan-2-one | 5771-58-4.

- ResearchGate. (2025, August 6). An unusual bicyclic aziridine, 1-azabicyclo[4.1.0]heptan-2-one, and its reaction with nucleophiles | Request PDF.

-

PubChem. 1-Methylbicyclo[4.1.0]heptan-2-one. National Center for Biotechnology Information. Available at: [Link]

- Guidechem. Bicyclo[4.1.0]heptane,1-methyl- 2439-79-4 wiki.

-

Organic Syntheses. One-carbon ring expansion of cycloalkanones to conjugated cycloalkenones. Available at: [Link]

-

ACS Publications. (2023, October 24). Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cycl. Available at: [Link]

-

ChemRxiv. Visible Light Mediated Click Reactions of Diazoenals: Direct Access to Bicyclo[4.1.0]heptane-Fused Polycycles with Potential Application as Insulin Aggregation Inhibitors. Cambridge Open Engage. Available at: [Link]

-

ResearchGate. (2025, August 5). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists | Request PDF. Available at: [Link]

-

ResearchGate. (2025, October 17). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Available at: [Link]

- Journal of the Chinese Chemical Society. Ring-Opening Products of 1-Phenyltricyclo[4.1.0.02,7].

-

PubMed. (2025, August 30). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. National Library of Medicine. Available at: [Link]

- Abdullah, M. N. Lecture 8 Stereochemistry of Chemical reactions.

-

Chemistry LibreTexts. (2024, July 30). 7.9: Orientation of Electrophilic Additions - Markovnikov's Rule. Available at: [Link]

-

Chad's Prep. (2018, September 20). 19.3 Introduction to Nucleophilic Addition Reactions [Video]. YouTube. Available at: [Link]

-

Chem Help ASAP. (2019, October 31). nucleophilic addition reactions onto carbonyls - practice #1 [Video]. YouTube. Available at: [Link]

-

OpenStax. (2023, September 20). 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements. In Organic Chemistry. Available at: [Link]

Sources

- 1. Buy Bicyclo[4.1.0]heptan-2-one | 5771-58-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Methylbicyclo[4.1.0]heptan-2-one | C8H12O | CID 548718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. academics.su.edu.krd [academics.su.edu.krd]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]

- 11. art.torvergata.it [art.torvergata.it]

- 12. researchgate.net [researchgate.net]

Stereochemical & Conformational Dynamics of 1-Methylbicyclo[4.1.0]heptan-2-one

Executive Summary

1-Methylbicyclo[4.1.0]heptan-2-one (1-methylnorcaran-2-one) represents a critical scaffold in the synthesis of sesquiterpenes (e.g., aromadendranes) and serves as a fundamental probe for examining conjugative effects in small-ring systems. Unlike simple cyclohexanones, the [4.1.0] bicyclic system imposes rigid stereochemical constraints that dictate reactivity.

This guide provides a definitive technical analysis of the stereochemical configuration, conformational preferences, and synthetic pathways for the 1-methyl isomer. We focus on the cis-fused diastereomer , as the trans-fused variant is thermodynamically inaccessible in this ring size. The discussion distinguishes between the enantiomeric pairs (

Structural Fundamentals & Conformational Analysis

The Cis-Fused Constraint

The bicyclo[4.1.0]heptane core consists of a cyclohexane ring fused to a cyclopropane ring. In this system, the fusion is exclusively cis . A trans-fusion (where bridgehead hydrogens/substituents are anti) introduces insurmountable angle strain (Baeyer strain) and torsional strain, making it synthetically irrelevant for this specific ketone.

For 1-methylbicyclo[4.1.0]heptan-2-one:

-

C1 (Bridgehead): Quaternary center bearing the Methyl group and the Carbonyl.

-

C6 (Bridgehead): Tertiary center bearing a Hydrogen.

-

Configuration: The C1-Methyl and C6-Hydrogen generally adopt a cis relationship relative to the bridge, resulting from the syn-addition mechanism of cyclopropanation.

Conjugative Orbital Overlap (Walsh Orbitals)

The distinct reactivity of this molecule stems from the interaction between the cyclopropane Walsh orbitals and the carbonyl

-

Bisected Conformation: Electronic delocalization is maximized when the plane of the cyclopropane ring is perpendicular to the plane of the carbonyl group (bisected). This allows overlap between the bent C1-C6

-bond (with high p-character) and the C=O -

Conformational Locking: The bridgehead methyl group at C1 creates steric bulk that, combined with the ring fusion, biases the six-membered ring equilibrium.

Conformational Isomers: Chair vs. Boat

While the fusion is fixed, the cyclohexane ring can toggle between distorted chair and boat forms.

-

Conformer A (Chair-like): Generally more stable but may suffer from 1,3-diaxial interactions depending on substitution.

-

Conformer B (Boat-like): Often accessible in [4.1.0] systems to relieve torsional strain at the fusion and maximize the "bisected" orbital overlap with the ketone.

Figure 1: Conformational equilibrium driven by steric strain vs. electronic conjugation.

Synthetic Pathways & Stereocontrol[1]

The synthesis of 1-methylbicyclo[4.1.0]heptan-2-one relies on the cyclopropanation of 2-methylcyclohex-2-en-1-one . The reaction is stereospecific regarding the alkene geometry, transferring the cis relationship of the double bond to the cis fusion of the product.

Primary Route: Simmons-Smith Cyclopropanation

This is the industry standard for generating the [4.1.0] core with high diastereocontrol.

-

Reagents: Diiodomethane (

), Zinc-Copper couple ( -

Mechanism: Concerted syn-addition of the iodomethylzinc carbenoid.

-

Stereochemical Outcome: The reagent approaches from the less hindered face. However, in 2-methylcyclohexenone, the planarity of the enone system usually leads to a racemic mixture of the cis-fused product unless a chiral ligand is employed.

Alternative Route: Corey-Chaykovsky Reaction

Uses dimethyloxosulfonium methylide.

-

Mechanism: Michael addition of the ylide followed by intramolecular ring closure (

). -

Selectivity: Often yields the thermodynamically stable product but can be sensitive to steric hindrance at the

-position (C2).

Figure 2: Mechanistic pathway for the Simmons-Smith cyclopropanation.

Spectroscopic Characterization & Validation

Accurate identification of the specific isomer requires a combination of NMR and Chiroptical methods.

Nuclear Magnetic Resonance (NMR)

The coupling constants (

| Nucleus | Signal | Multiplicity | Assignment | |

| Multiplet | - | Cyclopropyl methylene ( | ||

| Singlet | - | |||

| Multiplet | ||||

| Singlet | - | |||

| Singlet | - |

Note: The bridgehead coupling

Circular Dichroism (CD)

For the resolution of enantiomers (

-

Sector Rule: The "reversed octant rule" applies to cyclopropyl ketones due to the electronic perturbation of the carbonyl chromophore by the cyclopropane ring.

-

Validation: The sign of the Cotton effect (CE) near 290 nm (

transition) correlates with the absolute configuration.-

(+)-CE: Typically correlates to the (

) isomer (subject to specific solvent conformation). -

(-)-CE: Typically correlates to the (

) isomer. -

Caution: Always verify with calculated ECD (TD-DFT) spectra as conformational flexibility can invert the sign.

-

Experimental Protocol: Synthesis & Resolution

Standard Synthesis (Simmons-Smith)

Objective: Preparation of (

-

Preparation of Zn-Cu Couple:

-

Flux 3.0 g of Zinc dust with 100 mg CuCl in anhydrous ether under

for 30 mins. -

Wash with anhydrous ether (3x) to activate surface.

-

-

Cyclopropanation:

-

Suspend activated Zn-Cu in 20 mL anhydrous diethyl ether.

-

Add diiodomethane (1.2 eq) dropwise. Initiate reaction with gentle heat (iodine crystal if necessary).

-

Add 2-methylcyclohex-2-en-1-one (1.0 eq) slowly to maintain gentle reflux.

-

Reflux for 12–18 hours. Monitor by TLC (formation of less polar product).

-

-

Workup:

-

Quench with saturated

(Caution: Exothermic). -

Extract with pentane/ether (3x).

-

Wash organics with

, brine, and dry over

-

-

Purification:

-

Distillation under reduced pressure or Flash Chromatography (Hexane:EtOAc 95:5).

-

Chiral Resolution (HPLC)

To isolate the specific enantiomers for biological testing:

-

Column: Chiralcel OD-H or AD-H (amylose-based).

-

Mobile Phase: Hexane:Isopropanol (99:1).

-

Detection: UV at 210 nm (carbonyl cutoff) or Refractive Index.

-

Retention: The enantiomers will elute as distinct peaks. Collect fractions and analyze via polarimetry (

).

References

-

Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[1] Link

-

Dauben, W. G., & Berezin, G. H. (1963). The Stereochemistry of the Simmons-Smith Reaction. Journal of the American Chemical Society.[1] Link

-

Lightner, D. A. (1977). The Octant Rule. Interpretive Spectroscopy for Organic Chemistry. Link (Contextual reference for Cyclopropyl Ketone Sector Rules).

-

PubChem Database. (2023). Compound Summary: 1-Methylbicyclo[4.1.0]heptan-2-one.[2][3] Link

-

Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[1] Link

Sources

Role of Cyclopropane Ring Strain in Bicyclo[4.1.0]heptanone Reactivity

[1]

Executive Summary: The Spring-Loaded Electrophile

Bicyclo[4.1.0]heptan-2-one (norcaranone) represents a unique class of "spring-loaded" electrophiles in organic synthesis. Unlike standard cycloalkanones, the fusion of a cyclopropane ring to the cyclohexanone core introduces significant ring strain (~27.6 kcal/mol) and distinct electronic properties governed by Walsh orbital conjugation . This guide dissects the mechanistic underpinnings of its reactivity, shifting beyond simple "strain release" to a model driven by orbital overlap and homoconjugate electrophilicity. For drug development professionals, this scaffold offers a versatile entry point into 7-membered rings (cycloheptanoids) and functionalized gem-dimethyl structures found in bioactive terpenes and pharmaceutical intermediates.

Electronic Structure: Walsh Orbitals & The Bisected Conformation

The reactivity of bicyclo[4.1.0]heptan-2-one is not merely a function of bond angle distortion but is strictly controlled by stereoelectronics.

The Walsh-Carbonyl Overlap

In the ground state, the cyclopropane ring acts as a pseudo-double bond. The C1-C6 bond (the fused bond) and the distal C-C bonds possess high p-character (Walsh orbitals).

-

Bisected Conformation: Maximum overlap occurs when the carbonyl

system is parallel to the bisecting plane of the cyclopropane ring. This alignment allows the Walsh -

Spectroscopic Signature: This conjugation lowers the carbonyl stretching frequency (

cm

Figure 1: Stereoelectronic alignment required for Walsh orbital conjugation, leading to enhanced electrophilicity.

Synthesis Protocol: The Corey-Chaykovsky Reaction

While Simmons-Smith cyclopropanation of silyl enol ethers is possible, the Corey-Chaykovsky reaction using sulfoxonium ylides is the industry standard for scalability and diastereocontrol.

Mechanism Selection

-

Sulfonium Ylides (Me₂S=CH₂): Kinetically controlled; attack C=O directly to form epoxides .

-

Sulfoxonium Ylides (DMSO=CH₂): Thermodynamically controlled; reversible C=O attack favors conjugate addition to enones, leading to cyclopropanes .

Optimized Protocol for Bicyclo[4.1.0]heptan-2-one

Reagents: Trimethylsulfoxonium iodide (Me₃SOI), Sodium Hydride (NaH), DMSO, 2-Cyclohexen-1-one.

Step-by-Step Methodology:

-

Ylide Generation:

-

Flame-dry a 3-neck round-bottom flask under N₂ atmosphere.

-

Add NaH (60% dispersion in oil, 1.2 equiv) and wash with dry hexane (3x) to remove oil if necessary for downstream purity.

-

Add anhydrous DMSO (10 mL/g of substrate). Caution: H₂ evolution.

-

Add Me₃SOI (1.2 equiv) in portions at room temperature. Stir for 30-60 min until the solution becomes clear (formation of dimethyloxosulfonium methylide).

-

-

Cyclopropanation:

-

Cool the ylide solution to 0°C.

-

Add 2-cyclohexen-1-one (1.0 equiv) dropwise (neat or in minimal DMSO).

-

Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC/GC for disappearance of enone.

-

Heating: If conversion is sluggish, heat to 50°C for 1 hour.

-

-

Workup:

-

Quench with saturated aqueous NH₄Cl.

-

Extract with Et₂O or EtOAc (3x).

-

Wash combined organics with water (to remove DMSO) and brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification:

-

Distillation under reduced pressure is preferred for volatility.

-

Yield: Typically 75-85%.

-

Self-Validating Checkpoint: The product should show a diagnostic upfield multiplet in ¹H NMR (0.8–1.2 ppm) for the cyclopropyl protons and loss of olefinic signals (5.9–6.9 ppm).

Reactivity Profile & Applications

Homoconjugate Addition (1,5-Attack)

Due to the strain and Walsh conjugation, nucleophiles can attack the cyclopropane ring rather than the carbonyl. This is a "homologous Michael addition."

-

Nucleophiles: Thiolates, cuprates, and stabilized enolates.

-

Regioselectivity: Attack typically occurs at the

-carbon (C3 relative to carbonyl) or the

Acid-Mediated Ring Expansion

Under strong acidic conditions, bicyclo[4.1.0]heptan-2-one undergoes rearrangement to 2-cycloheptenone. This provides a strategic route to 7-membered rings.

Mechanism:

-

Protonation of the carbonyl oxygen.[1]

-

Formation of a cyclopropylcarbinyl cation species.[2]

-

Migration of the internal cyclopropane bond (C1-C6) to the cationic center.

-

Deprotonation to yield the cycloheptenone.

Figure 2: Acid-catalyzed expansion pathway to cycloheptenoids.

Comparative Strain & Reactivity Data

The following table contrasts the bicyclo[4.1.0] system with related scaffolds to highlight the thermodynamic driving force for ring opening.

| Scaffold | Strain Energy (kcal/mol) | Primary Reactivity Mode | Key Application |

| Cyclopropane | 27.5 | Radical/Electrophilic Addition | Alkyl spacer |

| Bicyclo[4.1.0]heptane | ~28.0 | Oxidative C-H Insertion | C-H Activation substrates |

| Bicyclo[4.1.0]heptan-2-one | ~29.5 | Homoconjugate Nucleophilic Attack | Ring Expansion / 7-mem rings |

| Bicyclo[1.1.0]butane | 63.9 | Strain-Release Cycloaddition | Bioisostere synthesis |

References

-

Simmons-Smith Cyclopropanation & Modifications

-

Corey-Chaykovsky Reaction (Synthesis of Bicyclo[4.1.0]heptanone)

-

Homoconjugate Addition & Ring Opening

-

Wiberg, K. B. "Structures and Energies of Cyclopropanes." J. Org.[4][5][7] Chem. 2003.[6]

-

Rigby, J. H.; Senanayake, C. "An efficient electrophile-initiated homoconjugate addition of acetate to cyclopropyl ketones."[7] J. Org.[4][5][7] Chem. 1987.[4]Link

-

Truong, N. N.; May, J. A.[8] "Brønsted Acid Catalyzed Homoconjugate Addition of Organotrifluoroborates to Arylated Cyclopropyl Ketones." Org. Lett. 2016.[8][9]Link

-

-

Walsh Orbitals & Electronic Structure

Sources

- 1. Molecular orbitals explain the reactivity of the carbonyl group [ns1.almerja.com]

- 2. catalogimages.wiley.com [catalogimages.wiley.com]

- 3. Simmons-Smith_reaction [chemeurope.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Simmons-Smith Reaction [organic-chemistry.org]

- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. infoscience.epfl.ch [infoscience.epfl.ch]

A Technical Guide to the Photochemical Properties of Conjugated Bicycling Ketones

Introduction

Conjugated bicyclic ketones are a class of molecules that hold significant interest for synthetic chemists and drug development professionals. Their rigid, strained structures, combined with a photo-activatable chromophore, give rise to a rich and diverse range of photochemical reactions. The inherent conformational constraints of the bicyclic framework, such as in norbornane or bicyclo[2.2.1]heptane systems, often lead to high levels of regio- and stereoselectivity in their photoreactions, making them powerful intermediates in the synthesis of complex polycyclic natural products and novel pharmaceutical scaffolds.[1][2] This guide provides an in-depth exploration of the core photochemical transformations these molecules undergo, the mechanistic principles governing these reactions, and the experimental methodologies required to study and exploit their unique reactivity.

Electronic Structure and Spectroscopic Properties

The photochemistry of conjugated bicyclic ketones begins with the absorption of light. Like other ketones, their electronic structure is characterized by two key chromophoric transitions: the n→π* and the π→π* transitions.[3]

-

n→π Transition:* This involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. This transition is typically weak (low molar absorptivity) and occurs at longer wavelengths (around 270–330 nm).[3]

-

π→π Transition:* This is a higher-energy transition involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. It is significantly more intense than the n→π* transition.

Upon absorption of a photon, the ketone is promoted to an excited singlet state (S1). Due to efficient intersystem crossing (ISC), particularly in enone systems, the molecule often transitions to the lower-energy triplet state (T1) before reacting.[4][5] Most of the rich photochemistry of these ketones, including cycloadditions and rearrangements, proceeds from this triplet excited state.[4][6]

Major Photochemical Reaction Pathways

The rigid framework of bicyclic ketones directs their excited-state reactivity down several distinct and synthetically useful pathways.

Norrish Type I Cleavage

The Norrish Type I reaction involves the cleavage of the α-carbon-carbon bond adjacent to the carbonyl group upon photoexcitation.[7][8] This homolytic cleavage generates a diradical intermediate. The subsequent fate of this diradical is dictated by the structure of the ketone and the reaction conditions.[8]

In cyclic ketones, the initial α-cleavage produces an acyl-alkyl diradical.[8] This intermediate can undergo several transformations:

-

Decarbonylation: Loss of carbon monoxide to form a new alkyl diradical, which can then form a new ring or an unsaturated hydrocarbon.[8]

-

Intramolecular Hydrogen Abstraction: This can lead to the formation of an unsaturated aldehyde or a ketene.[8]

-

Ring Closure: The diradical can recombine to reform the starting ketone, sometimes with epimerization at the α-carbon.

The strain within the bicyclic system can significantly influence the efficiency and pathway of the Norrish Type I reaction. For instance, highly strained systems like cyclobutanones undergo α-cleavage more readily.[9]

[2+2] Photocycloaddition

The intramolecular [2+2] photocycloaddition of bicyclic enones tethered to an alkene is a powerful method for constructing complex, polycyclic cage-like structures.[2][4] This reaction is a cornerstone of natural product synthesis.[4]

The reaction typically proceeds from the π-π* triplet state of the enone.[4] Upon excitation, the enone triplet interacts with the ground-state alkene to form a 1,4-diradical intermediate, which then cyclizes to form a cyclobutane ring.[5] The regioselectivity is often predictable, with five-membered ring formation being preferred where possible.[4]

The efficiency and stereoselectivity of these cycloadditions can be influenced by several factors:

-

Lewis Acids: The presence of a Lewis acid can enhance enantioselectivity and alter reaction quantum yields.[4][10]

-

Sensitizers: While direct irradiation is common, triplet sensitizers can be used to populate the reactive triplet state.[11]

-

Visible Light Photocatalysis: Modern methods using catalysts like Ru(bipy)3Cl2 allow these reactions to be performed with visible light, offering milder conditions than traditional UV irradiation.[11]

Oxa-di-π-methane (ODPM) Rearrangement

The oxa-di-π-methane (ODPM) rearrangement is a characteristic photochemical transformation of β,γ-unsaturated ketones.[12][13] This reaction involves a formal 1,2-acyl shift, resulting in the formation of a saturated α-cyclopropyl ketone.[13][14] The ODPM rearrangement is a powerful tool for creating highly strained, three-membered rings within a bicyclic framework.

The reaction is typically photosensitized, proceeding through the triplet excited state.[15][16] The mechanism involves the initial formation of a diradical intermediate through bonding between the carbonyl carbon and the γ-carbon, followed by cleavage of the original α-β bond and formation of the new cyclopropane ring.[15] It has been experimentally determined that the pathway leads to the cyclopropyl ketone product, while an alternative pathway to an oxirane product is considered forbidden.[15]

Experimental Methodologies

Investigating the photochemical properties of conjugated bicyclic ketones requires specialized experimental techniques to quantify reaction efficiencies and elucidate mechanisms.

Determination of Photochemical Quantum Yield (Φ)

The quantum yield (Φ) is the single most important quantitative measure of a photochemical reaction's efficiency. It is defined as the number of molecules reacted or formed divided by the number of photons absorbed by the system.[17][18]

Protocol: Quantum Yield Determination via Chemical Actinometry

This protocol describes a self-validating system for determining the quantum yield of a photoreaction using a well-characterized chemical actinometer, such as potassium ferrioxalate.

Pillar of Trustworthiness: This protocol is self-validating because it relies on a reference compound (the actinometer) with a precisely known quantum yield. By calibrating the light source's photon flux with the actinometer under the exact same geometric conditions as the sample irradiation, systematic errors related to lamp intensity fluctuations or reactor geometry are minimized.

1. Materials & Equipment:

-

Monochromatic light source (e.g., LED or filtered mercury lamp)

-

Quartz cuvettes or photoreactor

-

UV-Vis Spectrophotometer

-

Analyte solution (conjugated bicyclic ketone of known concentration in a suitable solvent)

-

Actinometer solution (e.g., 0.006 M Potassium Ferrioxalate in 0.1 N H₂SO₄)

-

Developer solution (e.g., 0.1% 1,10-phenanthroline solution and a buffered sodium acetate solution)

-

Internal standard for product analysis (e.g., via GC or HPLC)

2. Step-by-Step Procedure:

-

Step 1: Photon Flux Determination.

-

Fill a cuvette with the actinometer solution and irradiate for a specific time (t), ensuring the solution absorbs nearly all incident light.

-

After irradiation, take an aliquot of the actinometer solution and add the developer solutions. The Fe²⁺ ions produced react with 1,10-phenanthroline to form a colored complex.

-

Measure the absorbance of the complex at its λ_max (approx. 510 nm).

-

Calculate the moles of Fe²⁺ formed using the Beer-Lambert law.

-

Calculate the moles of photons absorbed using the known quantum yield of the actinometer (Φ_act).

-

The photon flux (I₀) of the light source is then calculated in moles of photons per unit time.[19]

-

-

Step 2: Sample Irradiation.

-

Fill an identical cuvette with the analyte solution of known concentration.

-

Irradiate the sample under the exact same conditions (light source, distance, stirring) for a measured time. Ensure that the conversion is kept low (<10%) to prevent product absorption and secondary reactions.

-

Determine the number of photons absorbed by the sample, which can be calculated from the photon flux and the fraction of light absorbed by the sample (determined via UV-Vis).[19]

-

-

Step 3: Product Quantification.

-

Analyze the irradiated sample using a calibrated analytical technique (e.g., GC-MS or NMR with an internal standard) to determine the moles of product formed.

-

-

Step 4: Quantum Yield Calculation.

Mechanistic Investigations with Transient Absorption Spectroscopy

Transient Absorption (TA) spectroscopy, or flash photolysis, is a pump-probe technique essential for studying short-lived excited states and reaction intermediates.[21][22]

Causality Behind Experimental Choice: To understand why a reaction proceeds down a certain path (e.g., from a triplet vs. a singlet state), we must observe the transient species that exist on nanosecond to femtosecond timescales. TA spectroscopy allows for the direct detection of excited singlet states, triplet states, and radical intermediates, providing crucial evidence for a proposed mechanism.[21][23]

The experiment involves:

-

Pumping: An intense, short laser pulse (the pump) excites the sample molecules to a higher electronic state.[22]

-

Probing: A second, weaker broadband light pulse (the probe) passes through the sample at a specific time delay after the pump pulse.

-

Detection: The change in absorbance of the probe light is measured. A decrease in absorbance indicates ground-state bleaching, while an increase indicates the formation of a new absorbing species (e.g., the triplet state or a diradical).[21]

By varying the delay time between the pump and probe pulses, one can track the formation and decay of these transient species, yielding kinetic data about processes like intersystem crossing and the lifetimes of intermediates.[22]

Applications in Synthesis and Drug Development

The unique transformations of conjugated bicyclic ketones make them valuable in several fields.

-

Natural Product Synthesis: The ability to rapidly build molecular complexity through reactions like the intramolecular [2+2] photocycloaddition has been exploited in the total synthesis of numerous intricate natural products.[4]

-

Diversity-Oriented Synthesis (DOS): The rigid bicyclic scaffolds produced from these photoreactions serve as excellent starting points for creating libraries of structurally diverse molecules for high-throughput screening in drug discovery.[24] For example, phototropone, a bicyclo[3.2.0]heptadienone, is a versatile building block for accessing novel chemical space.[24]

-

Photoremovable Protecting Groups: The principles of photochemical cleavage can be adapted to design protecting groups that can be removed under mild, light-induced conditions, which is advantageous when dealing with sensitive substrates.

Summary Data

The photochemical behavior of these ketones is highly dependent on their structure and environment. The following table summarizes typical quantum yields for key photoreactions.

| Bicyclic System Type | Photoreaction Type | Typical Quantum Yield (Φ) | Key Influences |

| Bicyclic Enone + Alkene | Intramolecular [2+2] Cycloaddition | 0.05 - 0.40[4][10] | Tether length, Lewis acids, solvent polarity |

| β,γ-Unsaturated Ketone | Oxa-di-π-methane Rearrangement | 0.1 - 0.6 | Sensitizer energy, ring strain |

| Saturated Bicyclic Ketone | Norrish Type I Cleavage | Variable (often < 0.1) | Ring strain, temperature, solvent viscosity |

Conclusion

Conjugated bicyclic ketones represent a fascinating and synthetically potent class of molecules. Their constrained geometries enable a level of control over photochemical outcomes that is difficult to achieve in more flexible acyclic systems. By understanding the fundamental principles of their light absorption, excited-state dynamics, and characteristic reaction pathways—such as Norrish cleavages, [2+2] cycloadditions, and ODPM rearrangements—researchers can harness these powerful transformations. The rigorous application of experimental methodologies like quantum yield determination and transient absorption spectroscopy is crucial for both optimizing known reactions and discovering new ones, paving the way for innovations in complex molecule synthesis and the development of novel therapeutics.

References

- Filo. (2025, November 25). Experimental procedure for determining quantum yield.

- Monti, S., & et al. (2022, September 27). Mechanical Activation of Forbidden Photoreactivity in Oxa-di-π-methane Rearrangement.

- Brak, K., & et al. (n.d.). Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications - PMC.

- (n.d.). (PDF) Di-.pi.-methane and oxa-di-.pi.-methane rearrangements - Academia.edu.

- (2025, August 15). 9.2 Quantum yield determination and interpretation - Fiveable.

- (n.d.). Zimmermann reaction (1,4 diene) in photochemistry | PPTX - Slideshare.

- Schuster, D. I., & et al. (n.d.). Enone photochemistry. Dynamic properties of triplet excited states of cyclic conjugated enones as revealed by transient absorption spectroscopy | Journal of the American Chemical Society.

- (n.d.). A computational study of the mechanism of the photocyclization reaction of α-methylamino ketone - RSC Publishing.

- (n.d.). Oxa-di-π-methane Photochemical Rearrangement of Quinuclidinones. Synthesis of Pyrrolizidinones | Request PDF - ResearchGate.

- (n.d.). oxa-di-π-methane rearrangement (O04359) - The IUPAC Compendium of Chemical Terminology.

- (2014, June 3). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration | The Journal of Organic Chemistry - ACS Publications.

- Ashfold, M. N. R., & et al. (n.d.). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC - NIH.

- (2018, May 1). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - RSC Publishing.

- Paquette, L. A., & Meehan, G. V. (n.d.). Photorearrangement of .beta.,.gamma.-unsaturated ketones. Application to the synthesis of bridged bicyclic ketones | The Journal of Organic Chemistry - ACS Publications.

- (n.d.). Enone–alkene cycloadditions - Wikipedia.

- (n.d.). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives | Request PDF - ResearchGate.

- (n.d.). Scope for the intramolecular [2+2] photocycloaddition of bisenones bearing the redox auxiliary. - ResearchGate.

- (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions - The LAIR at East Texas A&M.

- Ischay, M. A., & et al. (2008). Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Journal of the American Chemical Society, 130, 12886-12887.

- (2019, June 18). Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications - PubMed.

- Viñas-Lóbez, J., & et al. (2026, January 27). Densely-functionalized bicyclic cyclopentanones by combined photoinduced 6-endo-trig Giese additions and mild aldol cyclizations - RSC Publishing.

- Prahl, S. (n.d.). Quantum Yield - OMLC.

- (n.d.). Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry - RSC Publishing.

- (n.d.). presentation on norrish type 1 and norrish type 2 | PPTX - Slideshare.

- Ramesan, S. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.

- Mondal, S. (2021, September 18). Applications of Norrish type I and II reactions in the total synthesis of natural products - SciSpace.

- Yates, P. (n.d.). PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION.

- (2025, November 16). Synthesis of Bicyclo[2.2.1]heptane Derivatives via One-Pot Three-Component Coupling of Norbornene with Aryl Halide and Arylacetylene Using "Ligand-Free" Pd Catalytic Systems - ResearchGate.

- (n.d.). Photochemistry of cyclic α-hydroxy ketones. III. The nature of the photoproducts from 5-hydroxy-5β-cholest-3-en-6-one and the relationship of these to the photoproducts from analogous saturated 5-hydroxycholestan-6-ones - ResearchGate.

- (n.d.). The Photochemical Decomposition of Cyclic Ketones | Journal of the American Chemical Society.

- Extance, A. (2019, March 12). Norrish photolytic cleavage | Opinion - Chemistry World.

- (n.d.). EP1254882A1 - Process for preparing bicyclo 2.2.1]heptane derivatives - Google Patents.

- (2021, July 8). What is Transient Absorption? Pump Probe Spectroscopy - Edinburgh Instruments.

- (2025, October 30). Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis - Beilstein Journals.

- (2022, November 5). Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones - PMC - NIH.

- (2004, September 1). Photochemistry and Applications in Synthesis.

- Meinwald, J., & Chapman, R. A. (n.d.). Solution photochemistry of some bicyclic ketones | Journal of the American Chemical Society.

- (n.d.). Photochemistry and pericyclic reactions - Library Search - Saint Mary's College of California.

- (n.d.). Photochemistry of Carbonyl Compounds | Request PDF - ResearchGate.

- (2023, June 21). Preparation and Synthetic Applications of Phototropone - PMC.

- (n.d.). application note: - introduction to transient absorption spectroscopy - Avantes USA.

- (2013, November 15). Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis - Macmillan Group.

- (n.d.). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC.

- Shemesh, D., & et al. (2016, August 15). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics - UCI Aerosol Photochemistry Group.

- (2020, February 20). Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling - Macmillan Group - Princeton University.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 6. Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. d-nb.info [d-nb.info]

- 9. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions [organic-chemistry.org]

- 12. (PDF) Di-.pi.-methane and oxa-di-.pi.-methane rearrangements [academia.edu]

- 13. goldbook.iupac.org [goldbook.iupac.org]

- 14. Zimmermann reaction (1,4 diene) in photochemistry | PPTX [slideshare.net]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fiveable.me [fiveable.me]

- 18. Quantum Yield [omlc.org]

- 19. Experimental procedure for determining quantum yield. | Filo [askfilo.com]

- 20. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 21. edinst.com [edinst.com]

- 22. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. macmillan.princeton.edu [macmillan.princeton.edu]

- 24. Preparation and Synthetic Applications of Phototropone - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Potential of 1-Methylbicyclo[4.1.0]heptan-2-one Derivatives

[1][2]

Executive Summary: The Norcarane Advantage

The search for novel pharmacophores often oscillates between complex natural products and high-throughput screening of flat aromatic libraries. 1-Methylbicyclo[4.1.0]heptan-2-one , a derivative of the norcarane scaffold, represents a "Goldilocks" zone in modern drug design: it offers significant

This guide analyzes the biological potential of this scaffold, moving beyond its role as a mere terpene intermediate.[1][2][3] We explore its utility as a bioisostere for phenyl rings in receptor antagonists, its intrinsic antimicrobial properties when lipophilically substituted, and its capacity as a rigid linker in antiviral nucleoside analogues.

Chemical Scaffold & Reactivity Analysis[5]

The core structure, 1-methylbicyclo[4.1.0]heptan-2-one , features a cyclohexanone ring fused to a cyclopropane unit. This fusion imparts unique electronic and steric properties:

-

Conformational Locking: The cyclopropane ring locks the cyclohexane into a specific conformation (typically a distorted half-chair or boat), reducing the entropic penalty upon binding to biological targets.

-

The "Bent Bond" Reactivity: The cyclopropane carbons possess significant

-character (Walsh orbitals), allowing conjugation with the adjacent carbonyl similar to an -

Metabolic Stability: Unlike standard alkenes, the cyclopropane ring is often resistant to rapid metabolic oxidation, though it can undergo specific P450-mediated ring openings.

Structural Visualization (DOT)

The following diagram illustrates the core scaffold's reactivity profile and derivative pathways.

Figure 1: Reactivity map of the 1-methylbicyclo[4.1.0]heptan-2-one scaffold leading to bioactive classes.

Therapeutic Applications & Mechanism of Action

GPCR Antagonism (Obesity & CNS)

Research indicates that bicyclo[4.1.0]heptane systems serve as effective phenyl bioisosteres . In the development of Melanin-Concentrating Hormone (MCH) receptor antagonists (targets for obesity), replacing a central phenyl ring with a bicyclo[4.1.0]heptane moiety maintained potency while potentially reducing mutagenic liabilities associated with biaryl amines.

-

Mechanism: The rigid bicyclic core mimics the spatial projection of a phenyl ring but adds 3D-dimensionality, improving solubility and potentially reducing hERG channel inhibition (cardiotoxicity).

Antimicrobial & Antifungal Activity

Derivatives functionalized at the ketone position (e.g., thiosemicarbazones, oximes) or via alkylation of the ring have shown broad-spectrum activity.

-

Key Derivative: 7-pentylbicyclo[4.1.0]heptane derivatives have been identified in plant extracts exhibiting antimicrobial properties.

-

Mechanism: Lipophilic norcarane derivatives likely disrupt bacterial cell membrane integrity. The rigid hydrophobic core inserts into the lipid bilayer, while polar headgroups (derived from the ketone) interact with surface proteins or disrupt ion gradients.

Antiviral Nucleoside Analogs

The scaffold is used to construct carbocyclic nucleosides. By replacing the ribose oxygen with the methylene of the bicyclic system, the resulting molecules are stable against phosphorylases.

-

Application: Analogs have shown activity against HSV and HIV by acting as chain terminators or competitive inhibitors of viral polymerases.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 1-methylbicyclo[4.1.0]heptan-2-one via Simmons-Smith cyclopropanation.

-

Precursor: 2-Methyl-2-cyclohexen-1-one.

-

Reagents: Diiodomethane (

), Zinc-Copper couple (

Protocol:

-

Catalyst Preparation: Prepare active

couple by washing zinc dust with 2% HCl, water, ethanol, and acetone, then treating with anhydrous -

Reaction Setup: In a flame-dried 3-neck flask under

, suspend -

Addition: Add

(1.1 eq) dropwise. Reflux for 30 mins to generate the carbenoid ( -

Substrate Addition: Add 2-methyl-2-cyclohexen-1-one (1.0 eq) dropwise over 1 hour.

-

Reflux: Reflux for 12–24 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Quench: Cool to

. Slowly add saturated -

Workup: Extract with

(3x). Wash combined organics with -

Purification: Distillation under reduced pressure or Silica Gel Chromatography (0-10% EtOAc in Hexane).

Derivatization: Synthesis of Antimicrobial Oxime

Objective: Convert the ketone to a 1-methylbicyclo[4.1.0]heptan-2-one oxime.

-

Dissolution: Dissolve 1.0 g of the core ketone in 10 mL Ethanol (95%).

-

Reagent: Add Hydroxylamine hydrochloride (

, 1.5 eq) and Sodium Acetate ( -

Reflux: Heat to reflux for 2–4 hours.

-

Precipitation: Pour the hot mixture into 50 mL ice-water. The oxime usually precipitates as a white solid.

-

Recrystallization: Recrystallize from Ethanol/Water.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Objective: Evaluate antimicrobial potential against S. aureus (Gram+) and E. coli (Gram-).[4]

Workflow (DOT Visualization):

Figure 2: Standardized MIC workflow for hydrophobic derivatives.

Data Analysis Table:

| Compound Class | Target Organism | Expected Active Concentration (MIC) | Notes |

| Core Ketone | Fungi (e.g., C. albicans) | > 250 µg/mL | Generally inactive; requires functionalization. |

| Oxime Derivative | S. aureus | 10 - 50 µg/mL | Increased H-bonding and lipophilicity. |

| Thiosemicarbazone | E. coli | 5 - 25 µg/mL | Metal chelation potential enhances toxicity. |

| 7-Alkyl Derivative | S. aureus | 2 - 10 µg/mL | Membrane disruption mechanism. |

References

-

Bicyclic[4.1.0]heptanes as phenyl replacements for melanin concentrating hormone receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters [Link]

-

Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. Source: Journal of Medicinal Chemistry [Link]

-

Antimicrobial activity of two novel coumarin derivatives. (Contextualizing fused ring systems) Source: New Microbiologica [Link][5]

-

1-Methylbicyclo[4.1.0]heptan-2-one (Compound Summary). Source: PubChem [Link]

-

Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Source: Chemistry – An Asian Journal [Link][6][7]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Buy Bicyclo[4.1.0]heptan-2-one | 5771-58-4 [smolecule.com]

- 4. Antimicrobial activity of a ferrocene-substituted carborane derivative targeting multidrug-resistant infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and 3-cyanocoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Chlorpheniramine Maleate (CAS 5771-58-4)

Application Note & Safety Profile for Pharmaceutical Development

Executive Summary

Chlorpheniramine Maleate (CPM) represents a foundational scaffold in the alkylamine class of first-generation H1-antihistamines. While historically significant for its efficacy in allergic rhinitis and urticaria, its utility in modern drug development extends to its role as a model compound for blood-brain barrier (BBB) permeability and cytochrome P450 (CYP2D6) metabolic probing.

This technical guide moves beyond standard safety data sheets to provide a rigorous analysis of the physicochemical properties, inverse agonist mechanism, and validated analytical protocols required for high-precision research applications.

Chemical Identity & Stereochemical Architecture

CAS 5771-58-4 specifically denotes the maleate salt of chlorpheniramine. It is critical to distinguish this from the free base (CAS 132-22-9) or the enantiopure d-isomer (Dexchlorpheniramine), as their solubility and potency profiles differ significantly.

-

IUPAC Name: 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid

-

Molecular Formula: C

H -

Chirality: CPM is a racemic mixture (1:1) of d- and l-enantiomers. The d-isomer (dextro) possesses approximately 100-fold greater affinity for the H1 receptor than the l-isomer. However, CAS 5771-58-4 refers to the racemate used in most standard formulations.

Physicochemical Profile

The following data aggregates experimental values critical for formulation stability and dissolution testing.

| Property | Value / Range | Context for Development |

| Molecular Weight | 390.86 g/mol | Stoichiometry calculations |

| Melting Point | 130°C – 135°C | Purity indicator; sharp endotherm indicates high crystallinity |

| Solubility (Water) | ~160 mg/mL (25°C) | Classified as "Freely Soluble" (USP); ideal for aqueous injectables |

| Solubility (Ethanol) | Soluble | Useful for organic phase extraction |

| pKa | 9.2 (Amine group) | Ionized at physiological pH; drives lysosomal trapping |

| LogP (Octanol/Water) | 3.38 (Free base) | High lipophilicity explains rapid BBB penetration |

| Appearance | White crystalline powder | Photosensitive; requires light-resistant storage |

Pharmacodynamics: The Inverse Agonist Mechanism

Contrary to early classification as a simple "antagonist," CPM functions as an inverse agonist . It does not merely block histamine; it binds to the G-protein-coupled H1 receptor (GPCR) and stabilizes it in an inactive conformation, thereby reducing the receptor's constitutive activity (basal signaling).[3]

Mechanistic Pathway[5][6]

-

Histamine Binding: Stabilizes the active state (

), triggering -

CPM Binding: Stabilizes the inactive state (

), preventing

Figure 1: Mechanism of Action. CPM stabilizes the inactive receptor conformation, effectively shunting the Gq/11 signaling cascade responsible for allergic symptoms.

Analytical Methodologies

For quantification in raw material or plasma, High-Performance Liquid Chromatography (HPLC) is the gold standard. The following protocol is adapted from USP guidelines and optimized for peak resolution.

HPLC Protocol (Isocratic)

-

Column: C18 (L1 packing),

, 5 -

Mobile Phase: Acetonitrile : Buffer (40 : 60).[4]

-

Buffer Prep: Dissolve 5.4 g

in 1000 mL water; adjust pH to 3.0 with dilute phosphoric acid.

-

-

Detection: UV Absorbance at 265 nm (Specific to the maleate chromophore).

-

Injection Volume: 10

L. -

System Suitability Limits:

-

Tailing factor: NMT 2.0.

-

RSD (Replicate injections): NMT 2.0%.

-

Experimental Workflow

The following diagram illustrates the logical flow for a self-validating analytical run.

Figure 2: Validated Analytical Workflow. Ensures data integrity by mandating system suitability checks before final data processing.

Safety, Toxicology & Handling

Signal Word: DANGER CPM is a potent bioactive agent. While safe at therapeutic doses (4 mg), it possesses a narrow therapeutic index in overdose scenarios.

Toxicological Data

-

Acute Oral Toxicity (LD50):

-

Target Organs: Central Nervous System (depression/stimulation), Heart (arrhythmias via hERG channel blockade).

Handling Protocols

-

Engineering Controls: Use a local exhaust ventilation system (fume hood) when handling powder to prevent inhalation of dust.

-

PPE: Nitrile gloves (0.11 mm thickness) and P2 respiratory filters are mandatory during weighing.

-

Metabolic Toxicity: CPM is metabolized by CYP2D6 . Researchers with genetic polymorphisms (poor metabolizers) may experience higher plasma concentrations and prolonged sedation.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5281068, Chlorpheniramine maleate. Retrieved from [Link]

- United States Pharmacopeia (USP). (2023). Chlorpheniramine Maleate Monograph. USP-NF. (Referenced via standard USP methods for HPLC conditions).

- Simons, F. E., & Simons, K. J. (1994). The pharmacology and use of H1-receptor-antagonist drugs. New England Journal of Medicine.

Sources

- 1. scribd.com [scribd.com]

- 2. drugfuture.com [drugfuture.com]

- 3. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. recentscientific.com [recentscientific.com]

- 5. Chlorpheniramine Maleate Organic Impurities Analyzed with HPLC - AppNote [mtc-usa.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. pharmacopoeia.com [pharmacopoeia.com]

Comparison of norcaranone derivatives in medicinal chemistry

Part 1: Executive Summary

The norcaranone (bicyclo[4.1.0]heptan-2-one) scaffold represents a pivotal structural motif in modern medicinal chemistry, offering a unique intersection of conformational restriction , metabolic resilience , and synthetic versatility . Unlike its parent cyclohexanone, norcaranone introduces a fused cyclopropane ring that drastically alters the physicochemical landscape of the molecule.

For drug discovery professionals, this scaffold is not merely a "decorated" ketone but a strategic tool to:

-

Lock Conformations: Rigidify flexible loops to reduce entropic penalties upon binding.

-

Block Metabolism: Shield vulnerable

-methylene sites from CYP450-mediated oxidation. -

Explore Chemical Space: Access novel IP space distinct from standard piperidine/cyclohexane cores.

This guide provides a rigorous technical analysis of norcaranone derivatives, moving from quantum mechanical structural insights to validated synthetic protocols and case studies in GPCR ligand design.

Part 2: Structural & Physicochemical Profile[1]

Conformational Analysis: The "Distorted" Half-Chair

The fusion of a cyclopropane ring to a cyclohexane core in a cis-arrangement (the only stable fusion for this ring size) imparts significant strain and rigidity.

-

Parent Cyclohexanone: Exists predominantly in a chair conformation with rapid ring flipping (

kcal/mol). -

Norcaranone: The cyclopropane ring enforces a distorted half-chair or pseudo-boat geometry. The C1-C6 bond is part of the rigid three-membered ring, forcing the adjacent carbons (C2 and C5) into a coplanar alignment with the bridgehead.

-

Consequence: Substituents at C3, C4, and C5 have well-defined axial/equatorial vectors that do not interconvert as easily as in cyclohexanone. This allows for precise vector positioning of pharmacophores.

-

Metabolic Implications

The cyclopropyl group acts as a "metabolic shield." In a standard cyclohexanone, the

-

Steric Blocking: The fused ring physically impedes the approach of heme-iron centers of CYP enzymes to the

-position (C1/C6 bridgehead). -

Electronic Deactivation: The

-like character of the cyclopropane C-H bonds increases the bond dissociation energy (BDE), making hydrogen abstraction significantly harder compared to a standard secondary alkyl C-H.

| Property | Cyclohexanone | Norcaranone (Bicyclo[4.1.0]heptan-2-one) |

| Ring Strain | Low (~0 kcal/mol) | High (~27 kcal/mol) |

| Dominant Conformer | Chair | Distorted Half-Chair / Boat-like |

| ~17 | ~19-20 (Reduced enolization potential) | |

| Metabolic Liability | High ( | Low (Steric/Electronic shielding) |

Part 3: Synthetic Accessibility & Protocols